
5-Bromo-2-ethoxythiazole
Overview
Description
5-Bromo-2-ethoxythiazole is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 . It is a relatively new and interesting compound that has garnered significant attention from researchers in various fields.
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxythiazole is 1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
5-Bromo-2-ethoxythiazole is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
5-Bromo-2-ethoxythiazole has been a subject of interest in spectroscopic studies and quantum chemical calculations. For instance, a related molecule, 2–ethoxythiazole, was examined using UV–vis spectroscopy and FT−IR, along with magnetic properties analysis. Quantum chemical calculations were also performed to understand molecular geometric parameters, vibrational wavenumbers, and other properties (Avcı et al., 2017).
Synthesis Methods
Research has focused on developing new methods for synthesizing derivatives of thiazole compounds, which include 5-Bromo-2-ethoxythiazole. For example, a study detailed a novel method for synthesizing 2-aminothiazole-5-carboxylates, which are closely related to 5-Bromo-2-ethoxythiazole (Zhao et al., 2001).
Biological Activity and Anticancer Evaluation
Compounds related to 5-Bromo-2-ethoxythiazole have been investigated for their biological activities, including their anticancer potential. For example, research on 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed their anticancer activity against various cancer cell lines (Bekircan et al., 2008).
Modification Under Microwave Irradiation
The modification of 2-amino-4-phenylthiazole derivatives, which includes structures similar to 5-Bromo-2-ethoxythiazole, under microwave irradiation has been explored. This research aimed to expedite the synthesis process and enhance the yield of these biologically active compounds (Khrustalev, 2009).
Antioxidant Activity
Studies have also been conducted on bromophenols, which are structurally similar to 5-Bromo-2-ethoxythiazole, focusing on their antioxidant activities. These compounds exhibited significant free radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2011).
Isothiazole Derivatives Synthesis
Research on isothiazoles, closely related to thiazoles, includes studies on 5-Bromo-3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide and its efficient synthesis via palladium-catalyzed functionalization (Clerici et al., 1997).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been evaluated as potential inhibitors of the α-glucosidase enzyme .
Mode of Action
Based on the structural similarity to 5-bromo-2-aryl benzimidazoles, it can be hypothesized that 5-bromo-2-ethoxythiazole may interact with its target enzyme, potentially α-glucosidase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If we consider its potential role as an α-glucosidase inhibitor, it could impact the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose .
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial hyperglycemia by delaying glucose absorption in the small intestine .
Safety and Hazards
While specific safety data for 5-Bromo-2-ethoxythiazole is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
5-bromo-2-ethoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPYJNYAHWOZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671681 | |
| Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086382-60-6 | |
| Record name | 5-Bromo-2-ethoxythiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




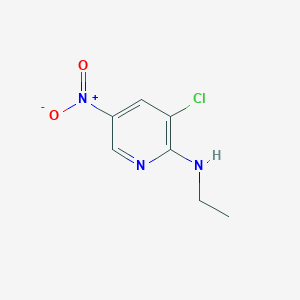
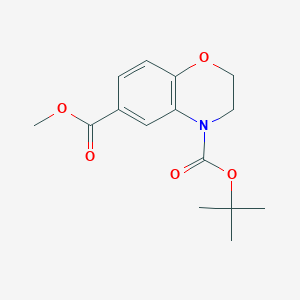
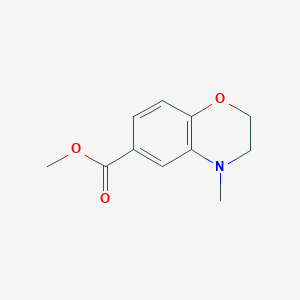
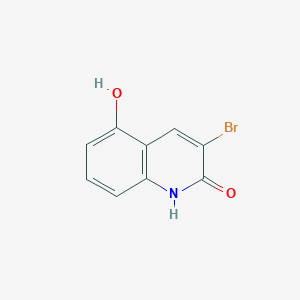





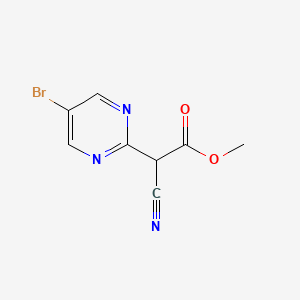
![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)
![7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B1391023.png)